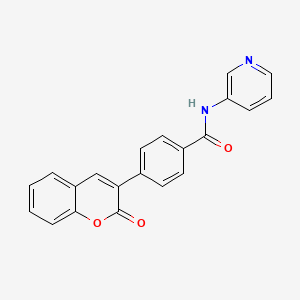
2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. It belongs to the oxadiazole family and has a molecular formula of C15H8BrN3O3. The compound has gained significant attention due to its unique properties, such as high thermal stability, UV absorption, and fluorescence emission.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is not well understood. However, it is believed that the compound interacts with metal ions, such as copper and zinc, through coordination bonds, resulting in fluorescence emission.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. However, it has been reported to exhibit low toxicity and high thermal stability, making it a potential candidate for biomedical applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole in lab experiments include its high thermal stability, UV absorption, and fluorescence emission. However, its limited solubility in water and organic solvents can be a limitation for certain applications.
Future Directions
There are several future directions for the use of 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole in scientific research. These include:
1. Development of new materials with improved properties, such as increased thermal stability and enhanced fluorescence emission.
2. Investigation of the mechanism of action of the compound and its interactions with metal ions.
3. Exploration of the potential biomedical applications of the compound, such as in imaging and sensing.
4. Optimization of the synthesis method to improve yield and reduce costs.
5. Study of the compound's behavior in different environments, such as in the presence of different solvents and under different conditions.
Conclusion
2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound with potential applications in scientific research. Its unique properties, such as high thermal stability, UV absorption, and fluorescence emission, make it a promising candidate for the development of new materials and biomedical applications. Further research is needed to fully understand the mechanism of action of the compound and explore its potential applications.
Synthesis Methods
The synthesis of 2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be achieved through several methods, including the reaction of 2-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base, followed by cyclization with cyanic acid. Another method involves the reaction of 2-bromoaniline with 4-nitrobenzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, followed by cyclization with cyanic acid.
Scientific Research Applications
2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has potential applications in scientific research, particularly in the field of material science. Due to its unique properties, the compound can be used as a fluorescent probe for the detection of metal ions, such as copper and zinc. It can also be used as a building block for the synthesis of new materials with improved properties, such as increased thermal stability and enhanced fluorescence emission.
properties
IUPAC Name |
2-(2-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREZSIXDXFDISG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)

![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![4-({2-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820252.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)
![5'-butyl-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5820264.png)
![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)



![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)